Cas no 1261998-16-6 (4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine)

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-HYDROXY-2-(2-HYDROXYMETHYLPHENYL)PYRIDINE

- DTXSID10692455

- 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one

- 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%

- MFCD18323364

- 1261998-16-6

- 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine

-

- MDL: MFCD18323364

- インチ: InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-7,14H,8H2,(H,13,15)

- InChIKey: BJVICVLHFBDXCA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 201.078978594Da

- どういたいしつりょう: 201.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 49.3Ų

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330669-5g |

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%; . |

1261998-16-6 | 95% | 5g |

€1159.00 | 2025-02-16 | |

| abcr | AB330669-5 g |

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%; . |

1261998-16-6 | 95% | 5g |

€1159.00 | 2023-06-21 |

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridineに関する追加情報

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine (CAS No. 1261998-16-6): A Comprehensive Overview

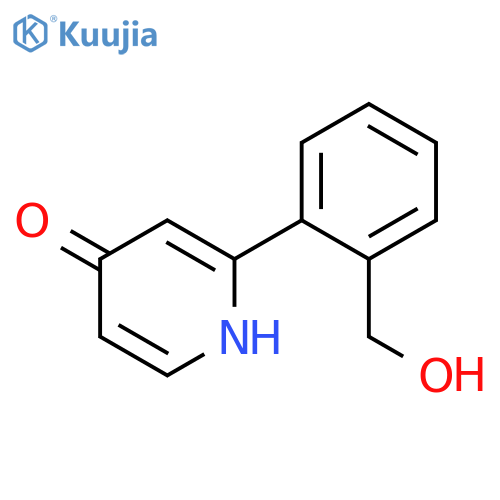

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1261998-16-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic interventions. The compound combines a pyridine core with hydroxyl and hydroxymethyl substituents, which contribute to its diverse chemical reactivity and biological interactions.

The structural motif of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine consists of a pyridine ring substituted at the 4-position with a hydroxyl group and at the 2-position with a 2-hydroxymethylphenyl group. This arrangement creates a molecule with multiple sites for functionalization and interaction with biological targets. The presence of both hydroxyl and hydroxymethyl groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmacophores that can modulate enzyme activity and cellular signaling pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine. Research has indicated that this compound exhibits promising properties as an inhibitor of various enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The hydroxyl and hydroxymethyl groups provide opportunities for hydrogen bonding interactions, which are crucial for binding to biological targets with high affinity.

One of the most compelling areas of research involving 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine is its potential role in modulating inflammatory pathways. Studies have demonstrated that this compound can inhibit the activity of key enzymes such as lipoxygenase and cyclooxygenase, which are central to the production of pro-inflammatory mediators. By targeting these enzymes, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine may offer a therapeutic approach to conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structure also suggests potential applications in the treatment of neurodegenerative disorders. The pyridine core is a common feature in many neuroactive compounds, and the presence of hydroxyl and hydroxymethyl groups allows for interactions with neurotransmitter receptors and ion channels. Preliminary studies have shown that 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine can modulate the activity of receptors involved in synaptic transmission, potentially making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its anti-inflammatory and neuroprotective properties, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine has shown promise in cancer research. The ability of this compound to interact with various cellular targets has led to investigations into its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. These findings make 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine an attractive candidate for further development as a chemotherapeutic agent.

The synthesis of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine is another area where significant progress has been made. Advances in synthetic methodologies have enabled researchers to produce this compound with high yield and purity, facilitating its use in both laboratory research and potential clinical applications. The synthesis typically involves multi-step reactions that incorporate the pyridine core and introduce the hydroxyl and hydroxymethyl substituents at the appropriate positions. These synthetic routes have been optimized to ensure scalability and cost-effectiveness, which are essential factors for commercial development.

The pharmacokinetic properties of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine are also subjects of ongoing research. Understanding how the body processes this compound is crucial for determining its efficacy and safety profile. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into how it interacts with biological systems. These findings are essential for designing effective dosing regimens and minimizing potential side effects.

In conclusion, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine (CAS No. 1261998-16-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it a valuable tool in drug discovery efforts aimed at treating inflammation, neurodegenerative diseases, and cancer. Continued research into its synthesis, pharmacological properties, and pharmacokinetics will further elucidate its therapeutic potential and pave the way for new treatments.

1261998-16-6 (4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine) 関連製品

- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)

- 1261478-24-3(Ethyl 2-methoxy-3-(trifluoromethoxy)phenylacetate)

- 2228732-91-8(tert-butyl N-2-(3-amino-1-hydroxypropyl)-5-(trifluoromethyl)phenylcarbamate)

- 1806320-04-6(2-(2-Bromoacetyl)-4-(methylthio)benzo[d]oxazole)

- 392324-77-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 2229525-48-6(2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)

- 2229509-42-4(5-fluoro-N,N-dimethyl-2-2-methyl-2-(methylamino)propylaniline)

- 1357624-58-8(2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid)

- 1781749-17-4(2-(Piperidin-4-yl)propan-1-amine)

- 2034301-10-3(2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)